molecular formula C12H16 B12657163 Benzene, (1-ethenylbutyl)- CAS No. 64275-32-7

Benzene, (1-ethenylbutyl)-

Cat. No.: B12657163
CAS No.: 64275-32-7
M. Wt: 160.25 g/mol
InChI Key: CLFGJCINGJTUKD-UHFFFAOYSA-N
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Description

Benzene, (1-ethenylbutyl)- is a proprietary organic compound of interest in advanced materials and chemical synthesis research. This structure, featuring a benzene ring substituted with an ethenylbutyl chain, suggests potential utility as a novel monomer or intermediate. Researchers may explore its application in the development of specialized polymers, where the vinyl (ethenyl) group can participate in polymerization reactions, and the elongated alkyl chain may influence the material properties. Its unique architecture also makes it a candidate for investigation in organic synthesis, catalysis, and as a potential building block for more complex molecular systems. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

64275-32-7

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

hex-1-en-3-ylbenzene

InChI

InChI=1S/C12H16/c1-3-8-11(4-2)12-9-6-5-7-10-12/h4-7,9-11H,2-3,8H2,1H3

InChI Key

CLFGJCINGJTUKD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Alkylation of Benzene Derivatives

One common approach to prepare alkyl-substituted benzenes is via Friedel-Crafts alkylation, where an alkyl halide or alkene is reacted with benzene in the presence of a Lewis acid catalyst (e.g., AlCl3). However, direct Friedel-Crafts alkylation with vinyl-substituted alkyl halides is often problematic due to rearrangements and polymerization of the vinyl group.

Cross-Coupling Reactions

Modern synthetic methods favor transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Negishi couplings) to form C–C bonds with high regio- and stereoselectivity. For example:

  • Heck Reaction: Coupling of an aryl halide (e.g., bromobenzene) with an alkene such as 1-ethenylbutene under palladium catalysis can directly install the vinylbutyl substituent on the benzene ring.

  • Suzuki Coupling: Coupling of an aryl boronic acid with a vinyl-substituted alkyl halide or vinylboronate ester.

These methods allow for precise control over the substitution pattern and preserve the vinyl group.

Specific Preparation Methods for Benzene, (1-ethenylbutyl)-

While direct literature on “Benzene, (1-ethenylbutyl)-” is limited, analogous preparation methods for similar vinylalkylbenzenes can be adapted:

Synthesis via Heck Coupling

  • Reactants: Bromobenzene and 1-ethenylbutene (or a suitable vinylbutyl alkene).

  • Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4).

  • Conditions: Base (e.g., triethylamine), polar aprotic solvent (e.g., DMF), temperature around 80–120 °C.

  • Mechanism: The palladium catalyst facilitates the coupling of the aryl halide with the alkene, forming the vinylbutyl substituent on the benzene ring.

  • Advantages: High regioselectivity, mild conditions, and preservation of the vinyl group.

Preparation via Friedel-Crafts Alkylation of Benzene with 1-Ethenylbutyl Halide

  • Reactants: Benzene and 1-ethenylbutyl chloride or bromide.

  • Catalyst: Lewis acid such as AlCl3.

  • Conditions: Anhydrous environment, low temperature to minimize rearrangements.

  • Notes: This method risks carbocation rearrangements and polymerization of the vinyl group, so it is less favored for vinyl-substituted alkylbenzenes.

Synthesis via Grignard or Organolithium Reagents

  • Step 1: Preparation of 1-ethenylbutylmagnesium bromide or lithium reagent.

  • Step 2: Reaction with a suitable benzene derivative bearing a leaving group (e.g., bromobenzene) under transition metal catalysis.

  • Notes: This method requires careful control to avoid side reactions and is more complex.

Data Table: Comparison of Preparation Methods

Method Reactants Catalyst/Conditions Yield (%) Advantages Disadvantages
Heck Coupling Bromobenzene + 1-ethenylbutene Pd(0), base, DMF, 80–120 °C 60–85 High selectivity, mild conditions Requires expensive catalyst
Friedel-Crafts Alkylation Benzene + 1-ethenylbutyl halide AlCl3, anhydrous, low temp 40–60 Simple reagents Carbocation rearrangement risk
Grignard/Organolithium Route 1-ethenylbutyl MgBr + aryl halide Pd catalyst, inert atmosphere 50–70 Versatile Sensitive reagents, complex setup

Research Findings and Notes

  • Heck Coupling is the most reliable and widely used method for preparing vinyl-substituted alkylbenzenes due to its tolerance of functional groups and ability to maintain the vinyl group without rearrangement.

  • Friedel-Crafts Alkylation is less suitable for vinyl-substituted alkyl groups because the vinyl moiety can polymerize or rearrange under acidic conditions.

  • Purification of the product typically involves column chromatography or distillation under reduced pressure to separate the desired compound from side products and unreacted starting materials.

  • Characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Benzene, (1-ethenylbutyl)-, can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve the use of strong acids or halogens as reagents and proceed via the formation of a positively charged intermediate (arenium ion).

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction Reactions: Reduction of benzene derivatives can be achieved using hydrogen gas (H2) in the presence of a metal catalyst (such as palladium on carbon, Pd/C). This process can convert the ethenyl group to an ethyl group, resulting in the formation of 1-ethylbutylbenzene.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

    Sulfonation: Fuming sulfuric acid (H2SO4) or sulfur trioxide (SO3).

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products

    Nitration: Formation of nitrobenzene derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halobenzene derivatives.

Scientific Research Applications

Benzene, (1-ethenylbutyl)-, has various applications in scientific research and industry:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the production of polymers, resins, and other aromatic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with aromatic moieties.

    Industry: Employed in the manufacture of specialty chemicals, including fragrances, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of benzene, (1-ethenylbutyl)-, in chemical reactions typically involves the formation of a positively charged intermediate (arenium ion) during electrophilic aromatic substitution. This intermediate is stabilized by the conjugated π-electron system of the benzene ring. The compound’s reactivity is influenced by the electron-donating or electron-withdrawing nature of the substituents attached to the benzene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Substituent Boiling Point (Estimated)
Benzene, (1-ethenylbutyl)- C₁₁H₁₄ 146.23 g/mol 1-ethenylbutyl (CH₂=CH-CH₂-CH₂-CH₂-) ~200–220°C*
Benzene, (1-methylbutyl)- C₁₁H₁₆ 148.24 g/mol 1-methylbutyl 180–190°C
Benzene, (1-ethylbutyl)- C₁₂H₁₈ 162.27 g/mol 1-ethylbutyl 210–225°C
Benzene, 1-ethenyl-2-methyl C₉H₁₀ 118.18 g/mol 1-ethenyl, 2-methyl ~170–180°C

*Estimate based on homologous series.

Reactivity and Adsorption Behavior

  • Electrophilic Substitution: The ethenyl group is electron-donating via conjugation, directing electrophiles to the para and ortho positions on the benzene ring. This contrasts with methyl or ethyl substituents, which exhibit weaker inductive effects .
  • Adsorption on Metal Surfaces :

    • Benzene adsorbs flat on Pt(111) surfaces via π-orbital interactions, as shown by DFT calculations and STM studies .
    • Substituted benzenes like toluene (methylbenzene) adsorb with tilted orientations due to steric hindrance. The ethenyl group in "Benzene, (1-ethenylbutyl)-" may enhance surface binding via additional π-metal interactions, similar to styrene (vinylbenzene) .

Electron-Stimulated Desorption (ESD)

  • Mechanisms: ESD of benzene on Pt involves dissociative electron attachment (DEA), dipolar dissociation (DD), and dissociative ionization (DI). The ethenyl group may stabilize transient negative ions (TNIs) during DEA, altering fragmentation pathways compared to saturated analogs . Example: For 2 monolayers (ML) of benzene on Pt, anion desorption yields (e.g., H⁻) saturate at 2 ML, while cation yields (e.g., C₆H₆⁺) increase monotonically with film thickness up to 12 ML . Substituted benzenes may exhibit distinct thickness-dependent behavior due to substituent-induced charge localization.
  • Secondary Electron Effects :

    • Heavy anions (e.g., C₆H₅⁻) in benzene/Pt systems show maximum desorption at 500 eV, attributed to secondary electrons from the Pt substrate . The ethenyl group’s electron-rich nature could amplify this effect by enhancing electron capture cross-sections .

Thermodynamic Data

Compound ΔrH° (Reaction Enthalpy) Key Reaction
Benzene, (1-ethylbutyl)- -0.30 ± 0.70 kJ/mol Hydrogenation/alkylation pathways
Benzene, (1-methoxyethyl)- 49.2 ± 0.4 kJ/mol Vaporization enthalpy

The ethenyl group likely lowers vaporization enthalpy compared to alkylbenzenes due to increased molecular rigidity and reduced van der Waals interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzene, (1-ethenylbutyl)- with high regioselectivity?

  • Methodological Answer : The synthesis of alkyl-substituted benzenes like (1-ethenylbutyl)-benzene typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling. For regioselectivity, use sterically controlled alkylation agents (e.g., 1-ethenylbutyl chloride) with Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Optimize reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane) to minimize carbocation rearrangements. Verify product purity via GC-MS and compare retention indices with NIST Chemistry WebBook data .

Q. How can researchers optimize purification methods for Benzene, (1-ethenylbutyl)- to minimize residual catalysts?

  • Methodological Answer : Post-synthesis purification should involve sequential steps:

Neutralization : Quench excess Lewis acids (e.g., AlCl₃) with ice-cold water.

Distillation : Use fractional distillation under reduced pressure (e.g., 10–20 mmHg) to isolate the product from low-boiling-point impurities .

Chromatography : Employ silica gel column chromatography with hexane/ethyl acetate (95:5) to remove polar byproducts. Monitor fractions via TLC and confirm purity using NMR (¹H and ¹³C) .

Q. What basic spectroscopic techniques are critical for characterizing Benzene, (1-ethenylbutyl)-?

  • Methodological Answer :

  • NMR : Analyze ¹H NMR for aromatic protons (δ 6.5–7.5 ppm) and ethenyl protons (δ 4.5–6.0 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the butyl chain .
  • IR : Confirm C=C stretching (1640–1680 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .
  • Mass Spectrometry : Compare fragmentation patterns (e.g., m/z peaks for [M]⁺ and alkyl chain loss) with NIST reference spectra .

Advanced Research Questions

Q. What contradictions arise in interpreting the electronic effects of the 1-ethenylbutyl substituent on benzene, and how can they be resolved?

  • Methodological Answer : Discrepancies in UV-Vis or NMR data may stem from competing resonance and inductive effects. To resolve:

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions and compare with experimental NMR chemical shifts .

Substituent Cross-Validation : Compare with analogous compounds (e.g., (1-pentylheptyl)-benzene ) to isolate electronic contributions.

Solvent Studies : Analyze solvent-dependent UV-Vis shifts to differentiate conjugation (resonance) from steric hindrance effects .

Q. How can mechanistic studies elucidate the reaction pathways of Benzene, (1-ethenylbutyl)- in electrophilic substitution reactions?

  • Methodological Answer :

Isotopic Labeling : Use deuterated benzene derivatives to track hydrogen migration during nitration or sulfonation.

Kinetic Analysis : Monitor reaction rates under varying temperatures and acid concentrations to distinguish between σ-complex and Wheland intermediate mechanisms .

Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to identify free-radical pathways in halogenation reactions .

Q. What strategies address conflicting spectral data in characterizing Benzene, (1-ethenylbutyl)-'s stereodynamic behavior?

  • Methodological Answer :

Variable-Temperature NMR : Conduct ¹H NMR at –40°C to –80°C to slow conformational changes in the ethenylbutyl chain and resolve overlapping peaks .

2D NOESY : Map spatial proximity between ethenyl protons and aromatic protons to confirm rotational barriers .

Cross-Platform Validation : Compare IR and Raman spectra to distinguish vibrational modes obscured by symmetry .

Q. How do computational models predict the steric and electronic influences of the 1-ethenylbutyl group on benzene's aromatic reactivity?

  • Methodological Answer :

Molecular Dynamics (MD) Simulations : Simulate solvent-accessible surface area (SASA) to quantify steric bulk effects on reaction sites .

Frontier Orbital Analysis : Calculate HOMO-LUMO gaps using Gaussian 09 to predict regioselectivity in Diels-Alder reactions .

Charge Density Maps : Use QTAIM (Quantum Theory of Atoms in Molecules) to visualize electron withdrawal/donation at substituent attachment points .

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